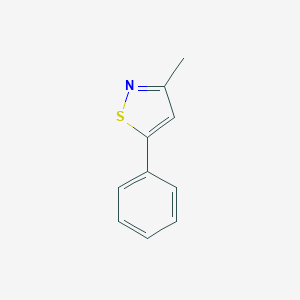

3-Methyl-5-phenylisothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-5-phenyl-1,2-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c1-8-7-10(12-11-8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHWBAYZJSQQJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344905 | |

| Record name | Isothiazole, 3-methyl-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1732-45-2 | |

| Record name | Isothiazole, 3-methyl-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Characterization of 3-Methyl-5-phenylisothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the analytical methodologies required for the unambiguous characterization of 3-Methyl-5-phenylisothiazole (CAS No: 1732-45-2), a heterocyclic compound of interest in synthetic and medicinal chemistry. We move beyond mere data reporting to explain the causal relationships behind experimental choices, establishing a self-validating framework for confirming the compound's identity, structure, and purity. This document details protocols for synthesis and purification, followed by an in-depth analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each analytical section is grounded in theoretical principles and supported by practical, step-by-step protocols. The guide is designed to equip researchers with the expertise to confidently synthesize and validate this compound, ensuring data integrity for subsequent research and development applications.

Introduction: The Isothiazole Scaffold

Isothiazoles are five-membered heterocyclic aromatic compounds containing adjacent nitrogen and sulfur atoms. First synthesized in 1956, this scaffold has garnered significant attention due to its synthetic versatility and presence in a wide array of biologically active molecules.[1] Isothiazole derivatives have shown promise as anticancer, antibacterial, and anti-inflammatory agents.[2][3] this compound is a specific derivative featuring a methyl group at the 3-position and a phenyl substituent at the 5-position.

Accurate structural confirmation and purity assessment are paramount before any biological or chemical screening. This guide establishes an orthogonal analytical workflow, where each technique independently corroborates the findings of the others, to build a robust and trustworthy characterization profile.

Caption: Molecular structure and key identifiers of this compound.

Synthesis and Purification

The synthesis of 3,5-disubstituted isothiazoles can be achieved through various methods, including the transition metal-free reaction of β-ketodithioesters with an ammonia source, which undergo intramolecular cyclization and aromatization.[3] A common and effective laboratory-scale synthesis involves the reaction of an appropriate enamine with a sulfur source and an oxidizing agent.

Expert Insight: The choice of a synthetic route is critical as it dictates the potential impurity profile. For instance, routes involving halogenated precursors might leave residual halogenated impurities, which are important to screen for during characterization. The following is a generalized, robust protocol.

General Synthetic Protocol

-

Reactant Preparation: A solution of benzoylacetonitrile and Lawesson's reagent in a suitable anhydrous solvent (e.g., toluene or dioxane) is prepared under an inert atmosphere (N₂ or Ar).

-

Reaction: The mixture is heated to reflux for several hours, monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon cooling, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Trustworthiness: The purification step is validated by TLC analysis of the collected fractions. Fractions containing the pure product (as determined by a single spot on the TLC plate) are combined and the solvent is evaporated to yield the purified this compound.

Caption: Generalized workflow for the synthesis and purification of the target compound.

Physicochemical and Spectroscopic Data

The identity and purity of the synthesized compound are confirmed by a combination of physicochemical measurements and spectroscopic analysis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NS | [4][5] |

| Molecular Weight | 175.25 g/mol | [4][5] |

| Exact Mass | 175.04600 Da | [4] |

| Appearance | White to off-white solid | [6] |

| LogP | 3.11850 | [4] |

Spectroscopic Characterization: A Triad of Validation

A multi-technique spectroscopic approach is essential for unambiguous structure elucidation. NMR provides the carbon-hydrogen framework, Mass Spectrometry confirms the molecular weight and formula, and IR spectroscopy identifies the functional groups present.

Caption: Workflow illustrating the orthogonal approach to spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.

Expertise: ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR reveals the number and types of carbon atoms. For this compound, we expect to see signals corresponding to the methyl group, the isothiazole ring proton, and the protons of the phenyl ring.

¹H NMR (Proton NMR) - Predicted Chemical Shifts:

-

~2.5 ppm (singlet, 3H): This signal corresponds to the three protons of the methyl group at the C3 position. It is a singlet as there are no adjacent protons to cause splitting.

-

~7.4-7.5 ppm (multiplet, 3H): These signals arise from the meta and para protons of the phenyl ring.

-

~7.7-7.8 ppm (multiplet, 2H): These signals are attributed to the two ortho protons of the phenyl ring, which are slightly deshielded by the isothiazole ring.

-

~7.9 ppm (singlet, 1H): This singlet corresponds to the proton at the C4 position of the isothiazole ring.

¹³C NMR (Carbon-13 NMR) - Predicted Chemical Shifts:

-

~12.0 ppm: Methyl carbon (C3-CH₃).

-

~115.0 ppm: Isothiazole C4.

-

~126.0 - 130.0 ppm: Phenyl carbons (ortho, meta, para).

-

~131.0 ppm: Phenyl ipso-carbon (the carbon attached to the isothiazole ring).

-

~160.0 ppm: Isothiazole C3.

-

~170.0 ppm: Isothiazole C5.

Protocol for NMR Data Acquisition:

-

Sample Preparation: Accurately weigh ~5-10 mg of the purified solid and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record both ¹H and ¹³C spectra. Standard acquisition parameters should be used.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

Mass Spectrometry (MS)

MS provides the exact molecular weight and can offer structural information through fragmentation patterns.

Expertise: For this compound, Electron Ionization (EI) is a suitable technique. We expect to see a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern can help confirm the structure.

Expected Mass Spectrum Data:

-

m/z 175: This is the molecular ion peak [M]⁺, confirming the molecular weight.[5]

-

m/z 134: A significant fragment likely resulting from the loss of the acetonitrile radical (•CH₂CN) from the molecular ion, a characteristic fragmentation for some isothiazoles.[5]

-

m/z 176: The M+1 peak, resulting from the natural abundance of ¹³C.[5]

Protocol for MS Data Acquisition:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Ionization: Utilize an electron ionization (EI) source, typically at 70 eV.

-

Analysis: Scan a mass range appropriate for the compound (e.g., m/z 50-300).

-

Data Interpretation: Identify the molecular ion peak and analyze the major fragment ions to corroborate the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

Expertise: The IR spectrum will confirm the presence of aromatic C-H bonds, C=C and C=N bonds within the aromatic rings, and the C-S bond of the isothiazole ring.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic (Phenyl & Isothiazole)[7] |

| 2950-2850 | C-H Stretch | Aliphatic (Methyl)[8] |

| 1600-1585 | C=C Stretch | Aromatic Ring[7] |

| 1500-1400 | C=N / C=C Stretch | Isothiazole & Phenyl Ring[7][8] |

| 750-690 | C-H Out-of-plane Bend | Monosubstituted Phenyl Ring |

| ~730 | C-S Stretch | Thiazole/Isothiazole Ring[8] |

Protocol for FT-IR Data Acquisition:

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample (~1-2 mg) with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Perform a background scan of the empty sample compartment or the clean ATR crystal.

-

Sample Scan: Place the sample in the IR beam path and collect the spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

The characterization of this compound requires a systematic and multi-faceted analytical approach. By integrating synthetic protocols with orthogonal spectroscopic techniques—NMR for structural framework, MS for molecular weight confirmation, and IR for functional group identification—a complete and trustworthy profile of the molecule can be established. The methodologies and data presented in this guide provide a robust framework for researchers to validate their synthesis, ensuring the material's identity, structure, and purity for subsequent applications in drug discovery and materials science. This self-validating system of characterization is fundamental to scientific integrity and the reproducibility of experimental results.

References

-

The chemistry of isothiazoles. (n.d.). Academia.edu. Retrieved January 22, 2026, from [Link]

-

This compound | CAS#:1732-45-2. (2025, September 18). Chemsrc. Retrieved January 22, 2026, from [Link]

-

3-Methyl-5-phenyl-1,2-thiazole | C10H9NS | CID 600269. (2025, September 20). PubChem. Retrieved January 22, 2026, from [Link]

-

d4ob01725k1.pdf. (n.d.). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

-

Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. (2023). MDPI. Retrieved January 22, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved January 22, 2026, from [Link]

- Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. (2024, July 24). Books.

-

Synthesis and Biological Evaluation of Some Substituted Phenylthiazolylnaphthylmethanone Derivatives. (n.d.). International Journal of Chemical Sciences. Retrieved January 22, 2026, from [Link]

Sources

- 1. (PDF) The chemistry of isothiazoles [academia.edu]

- 2. mdpi.com [mdpi.com]

- 3. books.rsc.org [books.rsc.org]

- 4. This compound | CAS#:1732-45-2 | Chemsrc [chemsrc.com]

- 5. 3-Methyl-5-phenyl-1,2-thiazole | C10H9NS | CID 600269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. tsijournals.com [tsijournals.com]

Foreword: The Isothiazole Scaffold in Modern Chemistry

An In-depth Technical Guide to the Chemical Properties of 3-Methyl-5-phenylisothiazole

The isothiazole nucleus, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a cornerstone scaffold in the fields of organic synthesis and medicinal chemistry.[1][2] Its unique electronic properties and structural rigidity have made it a privileged motif in the design of a wide array of biologically active agents, including antifungal, antipsychotic, and antiviral drugs.[1][2] Within this important class of compounds, this compound (CAS: 1732-45-2) serves as a quintessential example, embodying the characteristic properties and synthetic accessibility of 3,5-disubstituted isothiazoles. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and potential applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Physicochemical and Spectroscopic Profile

Precise characterization is the bedrock of chemical research. The identity and purity of this compound are unequivocally established through a combination of its physical constants and spectroscopic signature.

Physicochemical Data Summary

The fundamental properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various solvent systems, its potential for biological membrane permeability (indicated by LogP), and for computational modeling studies.

| Property | Value | Reference |

| IUPAC Name | 3-methyl-5-phenyl-1,2-thiazole | [3] |

| CAS Number | 1732-45-2 | [3][4] |

| Molecular Formula | C₁₀H₉NS | [3][4] |

| Molecular Weight | 175.25 g/mol | [3][4] |

| Exact Mass | 175.04557 Da | [3] |

| LogP | 3.118 | [4] |

| Polar Surface Area (PSA) | 41.13 Ų | [4] |

| SMILES | Cc1cc(ns1)c2ccccc2 | [3] |

| InChI | InChI=1S/C10H9NS/c1-8-7-10(12-11-8)9-5-3-2-4-6-9/h2-7H,1H3 | [3] |

| InChIKey | UAHWBAYZJSQQJY-UHFFFAOYSA-N | [3] |

Spectroscopic Signature for Structural Elucidation

Spectroscopic analysis provides an unambiguous fingerprint of the molecule's structure.

-

Mass Spectrometry (MS): In electron ionization (EI-MS), the molecule will exhibit a strong molecular ion peak (M⁺) at an m/z of approximately 175. High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₁₀H₉NS) with high precision (calculated exact mass: 175.04557 Da).[3] Predicted values for common adducts in electrospray ionization (ESI-MS) include [M+H]⁺ at m/z 176.05286 and [M+Na]⁺ at m/z 198.03480.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum is dictated by the vibrational modes of its functional groups. Key expected absorptions include:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations from the phenyl ring and the isothiazole C4-H.[6]

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methyl group.

-

~1600-1450 cm⁻¹: A series of sharp bands corresponding to C=C and C=N stretching vibrations within the aromatic phenyl and isothiazole rings.[6][7]

-

~750-690 cm⁻¹: Strong bands from C-H out-of-plane bending, indicative of monosubstitution on the phenyl ring.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be clean and highly informative. The anticipated signals in a solvent like CDCl₃ would be:

-

A singlet at ~2.5 ppm, integrating to 3H, corresponding to the C3-methyl protons.

-

A singlet at ~7.0-7.5 ppm, integrating to 1H, for the C4 proton on the isothiazole ring.

-

A series of multiplets between ~7.3-7.8 ppm, integrating to 5H, representing the protons of the C5-phenyl group.

-

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display 8 distinct signals (due to symmetry in the phenyl group):

-

Synthetic Strategies: Constructing the 3,5-Disubstituted Isothiazole Core

The synthesis of this compound is representative of modern, efficient methods for creating 3,5-disubstituted isothiazoles. The choice of strategy is often dictated by the availability of starting materials and the desire to avoid harsh conditions or transition metals.

Primary Protocol: One-Pot Annulation from β-Ketothioamides

This approach is highly valued for its operational simplicity and atom economy, proceeding under metal- and catalyst-free conditions.[10] The causality behind this reaction is a cascade of well-understood organic transformations.

Experimental Protocol:

-

Reactant Preparation: To a solution of the appropriate β-ketothioamide (e.g., 3-oxo-3-phenylpropanethioamide) in a suitable solvent like ethanol or DMF, add 2.0-3.0 equivalents of ammonium acetate (NH₄OAc).

-

Reaction Execution: Heat the mixture to reflux (typically 80-120 °C) and stir under an air atmosphere. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Isolation: The crude product is purified by silica gel column chromatography to yield pure this compound.

Mechanistic Rationale: Ammonium acetate serves as a convenient in situ source of ammonia. The reaction proceeds via an initial condensation between the ketone of the starting material and ammonia to form an enamine intermediate. This is followed by an intramolecular cyclization where the nitrogen attacks the thiocarbonyl carbon. The final, and often rate-determining, step is an oxidative aromatization facilitated by atmospheric oxygen, which expels water and forms the stable isothiazole ring.

Caption: A streamlined workflow for the synthesis of 3,5-disubstituted isothiazoles.

Alternative Synthetic Routes

While the one-pot method is efficient, other strategies have been developed, showcasing the versatility of isothiazole synthesis:

-

From β-Ketodithioesters: Similar to the protocol above, β-ketodithioesters can be used in place of β-ketothioamides, reacting with ammonium acetate to form the isothiazole ring.[1]

-

Three-Component Reactions: Elegant methods involving the reaction of alkynones, a sulfur source like potassium xanthate, and an ammonium salt (e.g., NH₄I) have been reported, eliminating the need for pre-functionalized starting materials.[1]

-

From Thioacetamides and Iminoiodinanes: Metal-free reactions of specific thioacetamide derivatives with N-sulfonyliminoiodinanes provide a pathway to substituted isothiazoles under mild conditions.[10]

Chemical Reactivity: A Tale of Aromaticity and Heteroatoms

The reactivity of this compound is governed by the interplay between the aromatic isothiazole ring and its substituents. The N-S bond is the inherent point of weakness, while the C4 position is the primary site for electrophilic attack.

Caption: Key reactive sites of the this compound scaffold.

-

Electrophilic Aromatic Substitution: The C4 position is the most electron-rich carbon and is thus the most susceptible to attack by electrophiles (e.g., in nitration, halogenation, or Friedel-Crafts reactions). Reaction conditions must be chosen carefully to avoid degradation of the ring.

-

Reactivity of the Phenyl Group: The C5-phenyl ring can undergo its own electrophilic substitution reactions. The isothiazole ring acts as a deactivating group, directing incoming electrophiles primarily to the meta position of the phenyl ring.

-

Ring-Cleavage Reactions: The relatively weak N-S bond can be cleaved under various conditions. Reductive cleavage using reagents like Raney Nickel or sodium borohydride can open the ring, providing a synthetic route to other acyclic compounds.

-

Deprotonation: Strong bases can deprotonate the C4 proton, generating a nucleophilic species that can react with various electrophiles, allowing for further functionalization at this position.

Relevance and Applications in Drug Discovery

Isothiazoles are considered "privileged structures" in medicinal chemistry. Their derivatives have demonstrated a vast spectrum of biological activities.[2][11] The phenylthiazole motif, in particular, is a well-established pharmacophore.

-

Bioisosterism: The phenylisothiazole core can act as a bioisostere for other aromatic systems like phenylthiazole, benzimidazole, or even a substituted phenyl ring itself.[12] This allows medicinal chemists to modulate physicochemical properties like solubility, metabolism, and target binding affinity while maintaining the crucial geometric arrangement of functional groups.

-

Antifungal Agents: Phenylthiazole-containing drugs like Isavuconazole are potent inhibitors of lanosterol 14α-demethylase (CYP51), a critical enzyme in fungal cell membrane biosynthesis.[13] The this compound scaffold represents a logical starting point for the design of novel CYP51 inhibitors.

-

Anti-inflammatory and Anticancer Activity: Various substituted isothiazoles have shown significant anti-inflammatory and anticancer activities.[8][11] The ability to easily generate libraries of derivatives from the core scaffold makes it an attractive target for screening against protein kinases, cyclooxygenases (COX), and other enzymes implicated in these diseases.

Caption: Drug discovery workflow starting from a core chemical scaffold.

Safety and Handling

According to the Globally Harmonized System (GHS) classification, this compound should be handled with appropriate care. It is flagged with the following hazards:

-

Harmful if swallowed (H302)[3]

-

Causes skin irritation (H315)[3]

-

Causes serious eye irritation (H319)[3]

-

May cause respiratory irritation (H335)[3]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

References

- Singh, H. et al. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. In Books.

- Ghosh, S. et al. (n.d.). Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. New Journal of Chemistry (RSC Publishing).

- Sławiński, J. et al. (n.d.). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed.

- ChemicalBook. (2022). Synthesis of Isothiazole.

- Organic Chemistry Portal. (n.d.). Synthesis of isothiazoles.

- Chemsrc. (2025). This compound | CAS#:1732-45-2.

- PubChem. (2025). 3-Methyl-5-phenyl-1,2-thiazole | C10H9NS | CID 600269.

- MDPI. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid.

- PubChemLite. (n.d.). 3-methyl-5-phenyl-1,2-thiazole (C10H9NS).

- University of Regensburg. (n.d.). Table of Characteristic IR Absorptions.

- MDPI. (2023). Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate.

- ACS Publications. (2026). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210.

- PMC. (n.d.). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors.

- International Journal of Chemical Sciences. (n.d.). Synthesis and Biological Evaluation of Some Substituted Phenylthiazolylnaphthylmethanone Derivatives.

- PMC. (n.d.). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]

- 3. 3-Methyl-5-phenyl-1,2-thiazole | C10H9NS | CID 600269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:1732-45-2 | Chemsrc [chemsrc.com]

- 5. PubChemLite - 3-methyl-5-phenyl-1,2-thiazole (C10H9NS) [pubchemlite.lcsb.uni.lu]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. tsijournals.com [tsijournals.com]

- 8. mdpi.com [mdpi.com]

- 9. Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate | MDPI [mdpi.com]

- 10. Isothiazole synthesis [organic-chemistry.org]

- 11. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CAS 1732-45-2: Properties and Relevance in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of modern drug discovery is characterized by the pursuit of novel chemical entities that can modulate biological pathways with high specificity and efficacy. Within this context, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry, offering diverse structural motifs and a broad range of biological activities. This guide provides a detailed technical overview of the compound identified by CAS number 1732-45-2, 3-Methyl-5-phenylisothiazole.

Furthermore, to provide a deeper insight into the application of related chemical scaffolds in cutting-edge therapeutic development, this document presents a case study on KAYO-1732, a novel drug candidate. While any direct structural relationship between CAS 1732-45-2 and KAYO-1732 is not publicly confirmed, the latter's development provides a compelling example of how specific chemical inhibitors are being advanced to address complex diseases.

Part 1: Core Profile of this compound (CAS 1732-45-2)

The compound registered under CAS number 1732-45-2 is chemically known as this compound. It belongs to the isothiazole class of five-membered heterocyclic compounds containing adjacent nitrogen and sulfur atoms. The isothiazole ring is a significant pharmacophore, and its derivatives are known to exhibit a wide array of biological activities.[1][2][3]

Chemical Identity and Physicochemical Properties

A summary of the core chemical and physical properties of this compound is presented below. It is important to note that while basic identifiers are well-established, extensive experimental data on its physicochemical properties are not widely published.

| Property | Value | Source(s) |

| CAS Registry Number | 1732-45-2 | [4][5][6] |

| IUPAC Name | 3-methyl-5-phenyl-1,2-thiazole | [6] |

| Synonyms | This compound | [6] |

| Molecular Formula | C₁₀H₉NS | [4][6] |

| Molecular Weight | 175.25 g/mol | [6] |

| Canonical SMILES | CC1=NSC(C2=CC=CC=C2)=C1 | [5] |

| InChIKey | UAHWBAYZJSQQJY-UHFFFAOYSA-N | [6] |

Synthesis and Chemical Reactivity

The isothiazole ring is relatively stable due to its aromatic character. The presence of the phenyl and methyl substituents on the ring influences its reactivity, providing sites for further functionalization, which is a key aspect in medicinal chemistry for optimizing activity and pharmacokinetic properties.

Biological and Pharmacological Context

The isothiazole nucleus is a component of various biologically active compounds with a broad spectrum of activities, including antimicrobial, anti-inflammatory, antiviral, and antineoplastic properties.[1][3] The first naturally occurring isothiazole derivative, brassilexin, was identified as a phytoalexin.[1] The diverse biological activities of isothiazole derivatives make them attractive scaffolds for drug discovery programs.[1][8] However, specific biological activity or drug development applications for this compound (CAS 1732-45-2) are not extensively documented in public-domain scientific literature.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is associated with the following hazards:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H410 (Very toxic to aquatic life with long lasting effects).

-

Precautionary Statements: P261 (Avoid breathing dust), P273 (Avoid release to the environment), P280 (Wear protective gloves/ eye protection/ face protection).

Standard laboratory procedures should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Caption: Summary of Identity and Safety for CAS 1732-45-2.

Part 2: A Case Study in ALDH1A3 Inhibition - The Drug Candidate KAYO-1732

To illustrate the journey of a novel chemical entity from discovery to a preclinical candidate in a high-impact therapeutic area, we now turn to KAYO-1732. This compound serves as an exemplary case study in modern drug development, targeting a key enzyme in a critical signaling pathway.

Disclaimer: The following information is based on publicly available press releases and publications concerning the drug development candidate KAYO-1732. The CAS number for KAYO-1732 has not been publicly disclosed, and any structural similarity or identity to CAS 1732-45-2 is unconfirmed.

Overview and Therapeutic Indication

KAYO-1732 is a first-in-class, orally available, small-molecule inhibitor of the enzyme Aldehyde Dehydrogenase 1 Family Member A3 (ALDH1A3).[9] It is being developed by Kayothera, Inc. as a potential treatment for type 2 diabetes and cardiovascular disorders.[9] The development of KAYO-1732 is based on foundational research from Princeton University, the Ludwig Institute for Cancer Research, and Kayothera, Inc., published in the journal iScience.[9][10]

Mechanism of Action: Targeting the Retinoid Nuclear Receptor Pathway

The therapeutic rationale for KAYO-1732 is centered on its inhibition of ALDH1A3, a key enzyme in the synthesis of all-trans retinoic acid (atRA). atRA is the ligand that activates retinoid nuclear receptors, and dysregulation of this pathway is implicated in both cancer and cardiometabolic diseases.[9][10]

The mechanism proceeds as follows:

-

Enzyme Inhibition: KAYO-1732 directly inhibits the enzymatic activity of ALDH1A3.

-

Ligand Depletion: This inhibition prevents the conversion of retinaldehyde into atRA, thereby reducing the levels of the active ligand for retinoid nuclear receptors.

-

Pathway Blockade: By depleting atRA, KAYO-1732 effectively blocks the activation of the retinoid nuclear receptor signaling pathway.

-

Therapeutic Effect in Type 2 Diabetes: In the context of type 2 diabetes, pathogenic ALDH1A3 activity is a key driver of pancreatic β-cell dedifferentiation and failure. By inhibiting ALDH1A3, KAYO-1732 is reported to reverse this process, leading to the restoration of β-cell function, increased insulin secretion, and restored glucose control in preclinical models.[9]

Caption: Mechanism of Action of KAYO-1732.

Preclinical Development and Significance

KAYO-1732 has been nominated as a drug development candidate based on compelling preclinical data. It has demonstrated a favorable safety profile in 28-day toxicology studies and has shown significant disease-modifying activity in preclinical models of cardiometabolic disease.[9] This positions KAYO-1732 for advancement into IND (Investigational New Drug)-enabling studies, a critical step towards clinical trials.[9]

The development of a safe, oral inhibitor of the retinoid nuclear receptor pathway represents a significant scientific achievement, as this pathway has been a challenging target for drug developers for decades.[9] The approach of inhibiting the ligand-synthesizing enzyme (ALDH1A3) rather than the receptor itself is a key strategic innovation.

Experimental Workflow: From Target to Candidate

The discovery and optimization of a drug candidate like KAYO-1732 follows a rigorous, multi-stage process. While the specific experimental details for KAYO-1732 are proprietary, a generalized workflow for such a project is outlined below.

Caption: Generalized Drug Discovery and Development Workflow.

Step-by-Step Protocol for In Vitro Enzyme Inhibition Assay (Illustrative):

The validation of a hit compound's activity against a target enzyme like ALDH1A3 is a critical first step. Below is a representative protocol for an in vitro enzyme inhibition assay.

-

Reagent Preparation:

-

Prepare a stock solution of recombinant human ALDH1A3 enzyme in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5).

-

Prepare a stock solution of the substrate, retinaldehyde, in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of the cofactor, NAD⁺, in assay buffer.

-

Prepare serial dilutions of the test inhibitor (e.g., KAYO-1732) in DMSO, followed by a final dilution in assay buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer.

-

Add the test inhibitor at various concentrations to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the ALDH1A3 enzyme to all wells except the negative control and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a mixture of retinaldehyde and NAD⁺.

-

-

Detection and Data Analysis:

-

The reaction progress is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH from NAD⁺.

-

Read the plate kinetically using a microplate reader for a specified duration (e.g., 30 minutes).

-

Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.

-

Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Conclusion

This compound (CAS 1732-45-2) is a heterocyclic compound belonging to a class with known, diverse biological activities. While specific applications in drug development for this particular molecule are not widely reported, the isothiazole scaffold remains an area of interest for medicinal chemists.

The case of KAYO-1732 provides a powerful, contemporary example of how targeted inhibition of a specific enzyme, ALDH1A3, can lead to a promising preclinical drug candidate with a novel mechanism of action for treating complex metabolic diseases. The strategic approach of modulating a signaling pathway through inhibition of ligand synthesis underscores the innovation driving modern therapeutic development. This guide aims to provide researchers and drug development professionals with both the foundational data on a specific chemical entity and a broader perspective on its potential relevance within the dynamic field of pharmaceutical sciences.

References

-

Miedzybrodzki, R. (2003). [Biological activity of the isothiazole derivatives]. Postepy Higieny i Medycyny Doswiadczalnej, 57(6), 617-30. [Link]

-

Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Chemistry of Heterocyclic Compounds, 55(10-11), 1234-1257. [Link]

-

Sasane, N. A., et al. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. In S-Heterocycles Retrospect, Prospects, and Biological Applications. Royal Society of Chemistry. [Link]

-

Esposito, M., et al. (2025). Development of retinoid nuclear receptor pathway antagonists through targeting aldehyde dehydrogenase 1A3. iScience, 28(11), 113675. [Link]

-

Kayothera, Inc. (2025). Development of retinoid nuclear receptor pathway antagonists through targeting Aldehyde Dehydrogenase 1A3 (ALDH1A3). Kayothera News. [Link]

-

Foks, H., et al. (1990). Synthesis of isothiazole derivatives with potential biological activity. Die Pharmazie, 45(8), 614-5. [Link]

-

Chemsrc. (n.d.). This compound CAS#:1732-45-2. Chemsrc.com. [Link]

-

Kayothera, Inc. (n.d.). News. Kayothera.com. [Link]

-

Kayothera, Inc. (n.d.). Home. Kayothera.com. [Link]

-

Kayothera, Inc. (n.d.). Mission. Kayothera.com. [Link]

-

PubChem. (n.d.). 3-Methyl-5-phenyl-1,2-thiazole. National Center for Biotechnology Information. [Link]

-

Phosphoristamp. (2020). Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. [Link]

Sources

- 1. [Biological activity of the isothiazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. books.rsc.org [books.rsc.org]

- 4. This compound | CAS#:1732-45-2 | Chemsrc [chemsrc.com]

- 5. 1732-45-2|this compound|BLD Pharm [bldpharm.com]

- 6. 3-Methyl-5-phenyl-1,2-thiazole | C10H9NS | CID 600269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis of isothiazole derivatives with potential biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Development of retinoid nuclear receptor pathway antagonists through targeting Aldehyde Dehydrogenase 1A3 (ALDH1A3) | Kayothera [kayothera.com]

- 10. Development of retinoid nuclear receptor pathway antagonists through targeting aldehyde dehydrogenase 1A3 [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-Methyl-5-phenylisothiazole: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize the heterocyclic compound 3-methyl-5-phenylisothiazole. Intended for researchers and professionals in synthetic chemistry and drug development, this document synthesizes theoretical principles with practical, field-proven insights into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We delve into the causal relationships between the molecule's unique structure and its spectroscopic output, offering detailed experimental protocols and data interpretation strategies. All methodologies are presented as self-validating systems to ensure scientific integrity and reproducibility.

Introduction: The Isothiazole Core in Modern Chemistry

The isothiazole ring is a significant five-membered aromatic heterocycle containing nitrogen and sulfur atoms. This scaffold is of considerable interest in medicinal and materials science due to its presence in a range of biologically active compounds and functional materials.[1][2] this compound (C₁₀H₉NS) serves as a classic example of this structural class, combining the isothiazole core with methyl and phenyl substituents.

Accurate structural elucidation and purity assessment are paramount for any application. Spectroscopic methods provide the definitive data required for this confirmation. This guide offers a comprehensive examination of the ¹H NMR, ¹³C NMR, IR, and MS data for this compound, explaining not just the data itself, but the rationale behind the expected spectral features.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for assigning spectroscopic signals. The structure of this compound, with a systematic numbering scheme for NMR assignment, is presented below.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution.[3] By analyzing the magnetic environments of ¹H and ¹³C nuclei, we can map the molecular framework and confirm the identity of this compound.

¹H NMR Spectroscopy

Expertise & Rationale: Proton NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (spin-spin splitting), and their relative quantities (integration). For this compound, we expect three main signal regions corresponding to the methyl group, the isothiazole ring proton, and the phenyl group protons.

Predicted Spectral Data & Interpretation:

-

Methyl Protons (H-1'): These three protons are equivalent and attached to a carbon adjacent to the electron-deficient isothiazole ring. They are expected to appear as a sharp singlet (no adjacent protons) in the upfield region, typically around δ 2.3-2.5 ppm.[4]

-

Isothiazole Proton (H-4): This single proton is attached to the heterocyclic ring and is influenced by the ring's aromaticity and the adjacent sulfur and carbon atoms. It is expected to resonate as a singlet at a downfield position, estimated to be around δ 6.3-6.8 ppm, similar to related isoxazole structures.[5]

-

Phenyl Protons (H-2'' to H-6''): The five protons of the phenyl ring will appear in the aromatic region (δ 7.2-7.8 ppm). Due to the electronic influence of the isothiazole ring, the ortho-protons (H-2'', H-6'') are expected to be shifted further downfield compared to the meta- (H-3'', H-5'') and para- (H-4'') protons. This will likely result in a complex multiplet.[5]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 2.4 | Singlet | 3H | -CH₃ (H-1') |

| ~ 6.5 | Singlet | 1H | Isothiazole H (H-4) |

| ~ 7.4-7.8 | Multiplet | 5H | Phenyl H (H-2'' to H-6'') |

¹³C NMR Spectroscopy

Expertise & Rationale: Carbon-13 NMR identifies all unique carbon atoms in a molecule. Given the structure's symmetry, we anticipate 8 distinct signals: one for the methyl carbon, three for the isothiazole ring carbons, and four for the phenyl ring carbons (C-1'', C-2''/C-6'', C-3''/C-5'', and C-4'').

Predicted Spectral Data & Interpretation:

-

Methyl Carbon (C-1'): This aliphatic carbon will appear at the highest field (lowest δ value), likely in the range of δ 10-15 ppm.[5]

-

Isothiazole Ring Carbons (C-3, C-4, C-5): These carbons are part of an aromatic heterocycle and will resonate at lower field. C-3 and C-5, being directly attached to heteroatoms, will be the most downfield. Based on analogous structures, C-3 (next to N and with the methyl group) and C-5 (next to S and with the phenyl group) are expected around δ 160-170 ppm, while C-4 is expected at a higher field, around δ 100-110 ppm.[5][6]

-

Phenyl Ring Carbons (C-1'' to C-6''): The quaternary carbon C-1'' will have a weak signal around δ 127-130 ppm. The other phenyl carbons will appear in the typical aromatic region of δ 125-130 ppm.[5]

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 12 | C-1' (-CH₃) |

| ~ 105 | C-4 |

| ~ 126 | C-2'' / C-6'' |

| ~ 128 | C-1'' |

| ~ 129 | C-3'' / C-5'' |

| ~ 130 | C-4'' |

| ~ 160 | C-3 |

| ~ 169 | C-5 |

Experimental Protocol: NMR Data Acquisition

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule.[7] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For this compound, the key is to identify vibrations characteristic of the aromatic rings and the alkyl group.

Predicted Spectral Data & Interpretation: The IR spectrum can be divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).

-

C-H Stretching: Aromatic C-H stretches from the phenyl and isothiazole rings are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). Aliphatic C-H stretches from the methyl group will appear just below 3000 cm⁻¹ (typically 3000-2850 cm⁻¹).[8][9]

-

C=C and C=N Stretching: The vibrations of the double bonds within the phenyl and isothiazole rings will produce a series of sharp bands in the 1600-1450 cm⁻¹ region.[8]

-

C-H Bending: Out-of-plane ("oop") bending vibrations for the substituted phenyl ring will give strong absorptions in the fingerprint region, typically between 900-675 cm⁻¹, which can be diagnostic of the substitution pattern.[10]

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 3000-2850 | Medium | Aliphatic C-H Stretch |

| ~1600, ~1500, ~1450 | Medium-Strong | Aromatic C=C & C=N Ring Stretch |

| 900-675 | Strong | Aromatic C-H Out-of-Plane Bend |

Experimental Protocol: FTIR Data Acquisition (KBr Pellet)

-

Sample Preparation: Grind ~1 mg of the purified solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a transparent or translucent disc.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Background Scan: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Record the sample spectrum (e.g., averaging 32 scans) over the range of 4000-400 cm⁻¹. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. This data serves as a final confirmation of the molecular formula and offers corroborating evidence for the proposed structure.[11]

Data Analysis & Interpretation: The molecular formula C₁₀H₉NS corresponds to a molecular weight of 175.05 Da.

-

Molecular Ion Peak ([M]⁺•): In an electron ionization (EI) mass spectrum, the parent molecule loses an electron to form the molecular ion. A strong peak is expected at a mass-to-charge ratio (m/z) of 175.[12]

-

Isotope Peaks: An [M+1]⁺• peak at m/z 176 will be observed due to the natural abundance of ¹³C (1.1%) and ³³S (0.76%). An [M+2]⁺• peak will also be present due to ³⁴S (4.29%). The relative intensities of these isotope peaks are highly predictable and can help confirm the elemental composition.

-

Fragmentation: The molecular ion can break apart into smaller, characteristic fragments. A significant fragment is often observed at m/z 134.[12] This corresponds to a loss of 41 Da, which can be rationalized as the loss of acetonitrile (CH₃CN) via a rearrangement process, a common fragmentation pathway for molecules containing a methyl group adjacent to a nitrogen atom in a ring.

Table 4: Key Mass Spectrometry Data (EI-MS)

| m/z | Proposed Assignment |

|---|---|

| 175 | [M]⁺• (Molecular Ion) |

| 176 | [M+1]⁺• Isotope Peak |

| 134 | [M - CH₃CN]⁺• |

Proposed Fragmentation Pathway

Caption: Primary fragmentation of this compound in EI-MS.

Experimental Protocol: EI-MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample (typically <1 mg dissolved in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, often via a direct insertion probe or a gas chromatograph (GC-MS).

-

Ionization: The sample is vaporized and enters the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions strike a detector, which generates a signal proportional to the ion abundance. The instrument's software plots this abundance against the m/z ratio to produce the mass spectrum.

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a definitive and unambiguous structural confirmation of this compound. ¹H and ¹³C NMR map the carbon-hydrogen framework, IR spectroscopy confirms the presence of the key functional groups (aromatic and alkyl), and mass spectrometry verifies the molecular weight and elemental formula. The convergence of these distinct analytical techniques provides the high degree of certainty required for research, development, and quality control applications involving this important heterocyclic compound.

References

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from The Royal Society of Chemistry. (URL not directly provided, but content is referenced)

-

PubChem. (n.d.). 3-Methyl-5-phenyl-1,2-thiazole. National Center for Biotechnology Information. [Link]

- Supporting Information for scientific publication. (n.d.). 3-methyl-5-phenylisoxazole data.

-

ResearchGate. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. [Link]

- Who we serve. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (Source URL not provided, but content is referenced).

-

Academia.edu. (n.d.). The chemistry of isothiazoles. [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of compound (14). [Link]

-

MDPI. (n.d.). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. [Link]

- Royal Society of Chemistry. (n.d.). Hydroxyphenyl-Benzothiazole Based Full Color Organic Emitting Materials Generated by Facile Molecular Modification. (Source URL not provided, but content is referenced).

-

Asian Journal of Chemistry. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. [Link]

-

PubMed Central (PMC). (n.d.). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

MDPI. (n.d.). Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. [Link]

-

University of California, Los Angeles. (n.d.). IR Chart. [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. [Link]

-

MDPI. (n.d.). 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. [Link]

-

SpringerLink. (2025). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. [Link]

-

MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]

-

PubChem. (n.d.). 3-Methyl-5-phenyl-1H-pyrazole. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. (n.d.). Infrared spectroscopy. [Link]

-

PubMed. (2009). Synthesis and characterization of 3-methyl-5-oxo-N,1-diphenyl-4,5-dihydro-1-H-pyrazole-4-carbothioamide and its metal complexes. [Link]

-

MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. [Link]

-

ResearchGate. (n.d.). The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. [Link]

-

National Institutes of Health (NIH). (n.d.). Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. thieme-connect.com [thieme-connect.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. asianpubs.org [asianpubs.org]

- 7. edu.rsc.org [edu.rsc.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 11. (PDF) The chemistry of isothiazoles [academia.edu]

- 12. 3-Methyl-5-phenyl-1,2-thiazole | C10H9NS | CID 600269 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Isothiazole Scaffold: A Privileged Core in Modern Drug Discovery

Abstract

The isothiazole ring, a five-membered aromatic heterocycle containing nitrogen and sulfur atoms in a 1,2-relationship, has emerged as a cornerstone in medicinal chemistry. First synthesized in 1956, this scaffold has demonstrated a remarkable breadth of biological activities, leading to its incorporation into a wide array of therapeutic and biocidal agents.[1] This technical guide provides an in-depth exploration of the diverse biological activities of isothiazole compounds, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy. Designed for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource, synthesizing technical data with field-proven insights to facilitate the continued development of isothiazole-based therapeutics.

Introduction: The Enduring Versatility of the Isothiazole Nucleus

The isothiazole moiety is a versatile pharmacophore due to its unique electronic properties and ability to engage in various non-covalent interactions with biological targets. Its derivatives have been successfully developed as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents.[1] The isothiazolinone class, in particular, is widely utilized for its potent biocidal properties in industrial applications. This guide will systematically explore these key biological activities, providing a detailed understanding of the underlying science and practical methodologies.

Antimicrobial Activity: A Legacy of Potent Biocides and Novel Antibacterials

Isothiazole derivatives, especially isothiazolinones, are renowned for their broad-spectrum antimicrobial properties.[2] They are effective against bacteria, fungi, and algae, making them valuable as preservatives and disinfectants.

Mechanism of Action: Disruption of Essential Enzymatic Machinery

The primary mechanism of antimicrobial action for isothiazolinones involves the inhibition of key metabolic enzymes, particularly dehydrogenases. The electron-deficient sulfur atom of the isothiazole ring is susceptible to nucleophilic attack by thiol groups present in the active sites of enzymes like succinate dehydrogenase. This interaction leads to the formation of a disulfide bond, irreversibly inactivating the enzyme and disrupting cellular respiration and energy production, ultimately leading to cell death.

Caption: Mechanism of antimicrobial action of isothiazolinones.

Structure-Activity Relationship (SAR)

The antimicrobial potency of isothiazole derivatives is significantly influenced by the nature and position of substituents on the isothiazole ring.

| Compound/Substituent | Target Organism | MIC (µg/mL) | Reference |

| 2,5-dichloro thienyl-substituted isothiazole | Staphylococcus aureus | 6.25 - 12.5 | [2] |

| 2,5-dichloro thienyl-substituted isothiazole | Escherichia coli | 6.25 - 12.5 | [2] |

| 2-phenylacetamido-thiazole derivative | Escherichia coli | 1.56 - 6.25 | [2] |

| 2-phenylacetamido-thiazole derivative | Staphylococcus aureus | 1.56 - 6.25 | [2] |

| Catechol-derived thiazole | MRSA | 3.12 | [3] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC.

Materials:

-

Test isothiazole compounds

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator

Procedure:

-

Preparation of Inoculum: Culture the bacterial strain overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution of Test Compounds: Prepare a stock solution of the isothiazole compound in a suitable solvent. Perform a two-fold serial dilution of the compound in MHB in the wells of a 96-well plate.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

-

Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. Alternatively, the optical density (OD) can be measured using a microplate reader.[4][5][6][7]

Caption: Workflow for MIC determination by broth microdilution.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

The isothiazole scaffold is present in several anticancer agents, demonstrating its potential in oncology drug discovery.[8] These compounds exert their effects through various mechanisms, including the inhibition of key signaling pathways and the induction of programmed cell death (apoptosis).

Mechanism of Action: Modulation of Key Signaling Pathways

Several isothiazole derivatives have been shown to inhibit the proliferation of cancer cells by targeting critical signaling pathways. For instance, some benzothiazole derivatives have been found to suppress the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9] NF-κB is a transcription factor that plays a crucial role in inflammation, cell survival, and proliferation. By inhibiting NF-κB, these compounds can downregulate the expression of pro-inflammatory enzymes like COX-2 and iNOS, leading to reduced inflammation and induction of apoptosis.[9]

Caption: Inhibition of the NF-κB signaling pathway by isothiazole derivatives.

Structure-Activity Relationship (SAR)

The anticancer activity of isothiazole derivatives is highly dependent on their substitution patterns.

| Compound/Substituent | Cell Line | IC50 (µM) | Reference |

| Naphthalene–azine–thiazole hybrid (6a) | OVCAR-4 (ovarian) | 1.569 | [10] |

| Thiazole derivative (4c) | MCF-7 (breast) | 2.57 | [11] |

| Thiazole derivative (4c) | HepG2 (liver) | 7.26 | [11] |

| Thiazole derivative (4a) | MCF-7 (breast) | 12.7 | [11] |

| Thiazole derivative (4a) | HepG2 (liver) | 6.69 | [11] |

| Thiazole derivative (4b) | MCF-7 (breast) | 31.5 | [11] |

| Thiazole derivative (4b) | HepG2 (liver) | 51.7 | [11] |

| Thiazole derivative (5) | MCF-7 (breast) | 28.0 | [11] |

| Thiazole derivative (5) | HepG2 (liver) | 26.8 | [11] |

| Thiazole derivative (7c) | General | Promising | [12] |

| Thiazole derivative (9c) | General | Promising | [12] |

| Thiazole derivative (11d) | General | Promising | [12] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15][16]

Materials:

-

Cancer cell line (e.g., MCF-7, HepG2)

-

Complete culture medium

-

Test isothiazole compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the isothiazole compounds for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[13][14]

-

Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.[15]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Certain isothiazole derivatives have demonstrated significant anti-inflammatory properties, making them potential candidates for the treatment of inflammatory disorders.[17][18]

Mechanism of Action

The anti-inflammatory effects of isothiazole compounds are often attributed to their ability to inhibit the production of pro-inflammatory mediators. As discussed in the anticancer section, inhibition of the NF-κB pathway is a key mechanism. By blocking NF-κB activation, these compounds can reduce the expression of enzymes like COX-2 and iNOS, which are responsible for the production of prostaglandins and nitric oxide, respectively, both of which are key mediators of inflammation.[9][19]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used in vivo model to screen for acute anti-inflammatory activity.[20][21][22][23][24]

Materials:

-

Wistar rats or Swiss albino mice

-

Carrageenan solution (1% in saline)

-

Test isothiazole compounds

-

Plethysmometer or digital calipers

-

Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the test isothiazole compounds orally or intraperitoneally to the animals. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer or paw thickness with calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Neuroprotective Activity: A Frontier in Neurological Drug Discovery

Emerging research has highlighted the potential of isothiazole derivatives in the treatment of neurodegenerative diseases.[25]

Mechanism of Action

The neuroprotective mechanisms of isothiazole compounds are still under active investigation. Some proposed mechanisms include the modulation of neurotransmitter receptors, such as AMPA receptors, and the inhibition of enzymes involved in neuroinflammation and oxidative stress.[25] For example, some thiazole-carboxamide derivatives have been shown to act as negative allosteric modulators of AMPA receptors, which could be beneficial in conditions of excitotoxicity.[25][26]

Experimental Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for studying neurodegenerative diseases and screening for neuroprotective compounds.[27][28][29][30][31]

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Cell culture medium and supplements

-

Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA), amyloid-β peptide)

-

Test isothiazole compounds

-

MTT assay reagents

-

Fluorescence microscope for assessing cell morphology and apoptosis

Procedure:

-

Cell Culture and Differentiation: Culture SH-SY5Y cells and, if required, differentiate them into a more mature neuronal phenotype using agents like retinoic acid.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the isothiazole compounds for a defined period.

-

Induction of Neurotoxicity: Expose the cells to a neurotoxin to induce cell death.

-

Assessment of Cell Viability: After the neurotoxin exposure, assess cell viability using the MTT assay as described previously.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the isothiazole compounds by comparing the viability of cells treated with the compound and the neurotoxin to those treated with the neurotoxin alone. The EC50 value (the concentration of the compound that provides 50% of the maximal neuroprotective effect) can be determined.[32]

Conclusion and Future Perspectives

The isothiazole scaffold continues to be a highly productive platform for the discovery of new biologically active compounds. The diverse range of activities, from potent biocidal effects to promising anticancer, anti-inflammatory, and neuroprotective properties, underscores the remarkable versatility of this heterocyclic core. Future research will likely focus on the synthesis of novel isothiazole derivatives with improved potency, selectivity, and pharmacokinetic profiles. A deeper understanding of their mechanisms of action at the molecular level will be crucial for the rational design of next-generation isothiazole-based therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their quest to unlock the full therapeutic potential of this remarkable class of compounds.

References

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

-

National Institutes of Health. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

-

Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Enzyme inhibition assay for pyruvate dehydrogenase complex: Clinical utility for the diagnosis of primary biliary cirrhosis. Retrieved from [Link]

-

World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

-

National Institutes of Health. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Retrieved from [Link]

-

INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved from [Link]

-

PubMed. (1973). New isothiazole derivatives. V. Antiinflammatory action of 3-methyl-5-benzoylaminoisothiazole-4-carboxy-para-ethoxyphenylamide. Retrieved from [Link]

-

ResearchGate. (2025). Carrageenan-induced rat paw oedema: Significance and symbolism. Retrieved from [Link]

-

Springer Nature Experiments. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Retrieved from [Link]

-

National Institutes of Health. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Retrieved from [Link]

-

MDPI. (n.d.). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Neuroprotective effects, effective dose 50 (EC50) values, and maximal.... Retrieved from [Link]

-

National Institutes of Health. (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Retrieved from [Link]

-

University of New Haven. (n.d.). Investigation of Enzyme Inhibition Mechanism. Retrieved from [Link]

-

Journal of Surgery and Medicine. (2022). In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line. Retrieved from [Link]

-

American Chemical Society. (n.d.). Synthesis of catechol-derived thiazole derivatives as potent antimicrobial agents. Retrieved from [Link]

-

ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds against 3 cell lines.. Retrieved from [Link]

-

National Institutes of Health. (2024). Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling. Retrieved from [Link]

-

ResearchGate. (n.d.). In vitro cellular evaluation in SH‐SY 5Y cells: a) Cell viability and.... Retrieved from [Link]

-

ResearchGate. (n.d.). IC 50 and IC 75 values and Cytotoxicity (%) of 12-14 | Download Table. Retrieved from [Link]

-

Hancock Lab. (n.d.). Dehydrogenase Assays. Retrieved from [Link]

-

ResearchGate. (n.d.). Isothiazole derivatives which act as antiviral, anti-inflammatory and immunotropic properties.. Retrieved from [Link]

-

National Institutes of Health. (2023). In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Retrieved from [Link]

-

ResearchGate. (n.d.). MIC values (µg/mL) for effects of thiazole and imidazole derivatives.... Retrieved from [Link]

-

Frontiers. (2024). Exploring the neuroprotective activity of a lignanamides-rich extract in human neuroblastoma SH-SY5Y cells under dimethyl sulfoxide-induced stress. Retrieved from [Link]

-

MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. Retrieved from [Link]

- Google Patents. (n.d.). US5409946A - Isoxazole, isothiazole and pyrazole compounds that enhance cognitive function.

-

ResearchGate. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Retrieved from [Link]

-

PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Retrieved from [Link]

-

MDPI. (2024). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-Imidazo[2,1-b]thiazole-1,4-DHPs and neuroprotection: preliminary study in hits searching. Retrieved from [Link]

-

MDPI. (2024). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. Retrieved from [Link]

-

PubMed. (2003). [Biological activity of the isothiazole derivatives]. Retrieved from [Link]

-

WJPMR. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. Retrieved from [Link]

Sources

- 1. [Biological activity of the isothiazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of catechol-derived thiazole derivatives as potent antimicrobial agents - American Chemical Society [acs.digitellinc.com]

- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. actascientific.com [actascientific.com]

- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. integra-biosciences.com [integra-biosciences.com]

- 8. researchgate.net [researchgate.net]

- 9. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. New isothiazole derivatives. V. Antiinflammatory action of 3-methyl-5-benzoylaminoisothiazole-4-carboxy-para-ethoxyphenylamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. wjpmr.com [wjpmr.com]

- 19. Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. inotiv.com [inotiv.com]

- 21. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 23. wisdomlib.org [wisdomlib.org]

- 24. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 25. mdpi.com [mdpi.com]

- 26. sserc.org.uk [sserc.org.uk]

- 27. pdf.benchchem.com [pdf.benchchem.com]